Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate
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Overview
Description
Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate is a chemical compound with the molecular formula C8H15NO4S. It is known for its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group attached to a sulfanylidene carbamoyl formate moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate typically involves the reaction of tert-butyl formate with dimethyl sulfide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate has several scientific research applications, including:
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate can be compared with other similar compounds, such as tert-butyl acetate and tert-butyl sulfone. While these compounds share the tert-butyl group, they differ in their functional groups and reactivity patterns. The unique structure of this compound contributes to its distinct properties and applications.
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Properties
IUPAC Name |
tert-butyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(11)6(10)9-14(4,5)12/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAKMBCILYJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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